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Compound Name: Anticancer agent 113

Cat. No.: B12392206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two investigational anticancer agents,

MDNA113 and BNT113, based on publicly available preclinical and clinical data. The

information is intended to assist researchers in evaluating the performance and potential of

these novel therapies.

Introduction
The landscape of cancer therapy is rapidly evolving with the advent of targeted and

immunotherapeutic agents. Among the numerous candidates in development, "Anticancer
agent 113" has emerged in distinct forms, notably as MDNA113, a targeted immunotherapy,

and BNT113, an mRNA-based cancer vaccine. This guide delves into the validation of these

two agents, presenting their mechanisms of action, available performance data, and the

experimental protocols typically employed for their evaluation in independent research

laboratories. Amelenodor (ABBV-113), another agent identified with the "113" designation, is

primarily under investigation for inflammatory bowel disease and is therefore not included in

this direct anticancer agent comparison.
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The following tables summarize the available quantitative data for MDNA113 and BNT113. It is

important to note that a direct head-to-head comparison is challenging due to the different

stages of development and the nature of the available data (preclinical for MDNA113 versus

clinical for BNT113).

Table 1: Preclinical Efficacy of MDNA113 in Mouse
Models

Model
Treatment
Group

Outcome Result Citation

MC38/IL-13Rα2

Tumor Model
MDNA113

Tumor Growth

Inhibition

Inhibition of

tumor growth

MC38/IL-13Rα2

Tumor Model
MDNA113

Memory

Response

100% protection

upon tumor

rechallenge in

complete

responders

Orthotopic 4T1.2

Breast Cancer

Single

neoadjuvant

MDNA113

Survival

Significantly

increased

survival by

preventing

metastasis

[1]

Aggressive GBM

Mouse Model

anti-PD1-IL-2SK

BiSKIT

(therapeutic core

of MDNA113)

Overall Survival

Significantly

extended

survival

compared to

control, native IL-

2, or anti-PD1

[2]

Table 2: Clinical Efficacy of BNT113 in Combination with
Pembrolizumab for Head and Neck Squamous Cell
Carcinoma (HNSCC)
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Trial
Treatment
Group

Patient
Population

Outcome Result Citation

KEYNOTE-

048

Pembrolizum

ab

Monotherapy

R/M HNSCC

(CPS ≥1)

Median

Overall

Survival (OS)

10.8 months

KEYNOTE-

048

Pembrolizum

ab

Monotherapy

R/M HNSCC

(CPS ≥1)

Objective

Response

Rate (ORR)

24.7%

KEYNOTE-

048

Pembrolizum

ab

Monotherapy

R/M HNSCC

(CPS ≥1)

Median

Progression-

Free Survival

(PFS)

4.8 months

AHEAD-

MERIT

(Phase II)

BNT113 +

Pembrolizum

ab

Unresectable

R/M HPV16+

PD-L1+

HNSCC

Efficacy

Promising

efficacy in

safety run-in

cohort

Note: Specific quantitative data from the randomized portion of the AHEAD-MERIT trial for

BNT113 are not yet fully published. The trial compares BNT113 in combination with

pembrolizumab to pembrolizumab monotherapy.

Mechanism of Action and Signaling Pathways
MDNA113: Targeted Immunocytokine
MDNA113 is a bifunctional fusion protein that combines an anti-PD-1 antibody with a modified

IL-2 superkine. It is designed to be conditionally activated within the tumor microenvironment.

The key features of its mechanism are:

Tumor Targeting: MDNA113 is engineered to bind to IL-13Rα2, a receptor that is

overexpressed on a variety of solid tumors, often referred to as "cold" tumors due to their

limited immune cell infiltration.

Conditional Activation: The IL-2 portion of the molecule is masked, rendering it less active

systemically. Upon reaching the tumor, tumor-associated proteases cleave the mask,
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unleashing the potent IL-2 activity locally.

Dual Immunotherapy: Once activated, MDNA113 simultaneously blocks the PD-1/PD-L1

immune checkpoint and stimulates T-cell and NK cell activity via the IL-2 receptor pathway,

promoting a robust anti-tumor immune response.
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MDNA113 Mechanism of Action

BNT113: mRNA Cancer Vaccine
BNT113 is an mRNA vaccine that targets human papillomavirus type 16 (HPV16), a primary

driver of a subset of head and neck, cervical, and other cancers. The vaccine delivers mRNA

encoding two HPV16 oncoproteins, E6 and E7.

mRNA Delivery: The mRNA is encapsulated in lipid nanoparticles, which protect it from

degradation and facilitate its uptake by antigen-presenting cells (APCs), such as dendritic

cells.

Antigen Presentation: Once inside the APCs, the mRNA is translated into the E6 and E7

proteins. These viral proteins are then processed and presented on the surface of the APCs

via MHC class I and class II molecules.

T-Cell Activation: The presentation of these viral antigens activates a robust and specific T-

cell response. CD8+ cytotoxic T-cells and CD4+ helper T-cells that recognize the E6 and E7

peptides are stimulated to proliferate and attack cancer cells expressing these viral proteins.
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Experimental Protocols for Independent Validation
The following are representative protocols for key experiments used to validate anticancer

agents like MDNA113 and BNT113 in an independent laboratory setting.

Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a drug on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures the reduction of MTT by mitochondrial succinate

dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified

by spectrophotometry.

Protocol:

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the anticancer agent and

incubate for 48-72 hours. Include a vehicle-only control.

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at

37°C.

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine

the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation of proteins in

key signaling pathways.
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Protocol:

Cell Treatment and Lysis: Treat cells with the anticancer agent for various time points. Lyse

the cells in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the

target proteins (e.g., p-STAT5, total STAT5, p-Akt, total Akt) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence

detection system.

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-

actin).

In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.

Protocol:

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells)

into the flank of immunocompromised mice (for human cell lines) or syngeneic mice (for

murine cell lines).

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
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Randomization and Treatment: Randomize mice into treatment and control groups.

Administer the anticancer agent (e.g., via intraperitoneal injection) according to the desired

dosing schedule.

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate

tumor volume (Volume = (length x width²)/2).

Endpoint: Continue the study until tumors in the control group reach a predetermined size or

for a specified duration. Euthanize the mice and collect tumors for further analysis (e.g.,

histology, flow cytometry).

Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the

efficacy of the treatment groups.

Experimental Workflow and Comparison Logic
The following diagrams illustrate a typical experimental workflow for validating an anticancer

agent and the logical framework for a comparative study.
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Comparative Analysis Logic

Conclusion
MDNA113 and BNT113 represent two innovative and distinct approaches to cancer

immunotherapy under the "Anticancer agent 113" designation. MDNA113 shows promise in

preclinical models as a targeted, conditionally activated immunotherapy for solid tumors,

particularly those that are immunologically "cold." BNT113, on the other hand, is in clinical
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development as an mRNA vaccine for HPV16-positive cancers, with early results suggesting a

favorable safety profile and promising efficacy in combination with an immune checkpoint

inhibitor.

The validation of these agents relies on a combination of in vitro and in vivo studies to elucidate

their mechanisms of action and quantify their efficacy and safety. As more data from

independent clinical trials become available, a more direct and comprehensive comparison of

their therapeutic potential will be possible. Researchers are encouraged to consult the primary

literature and clinical trial databases for the most up-to-date information on these and other

emerging anticancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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